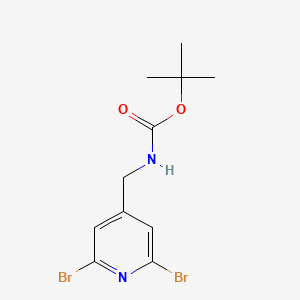

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C11H14Br2N2O2 |

|---|---|

Molecular Weight |

366.05 g/mol |

IUPAC Name |

tert-butyl N-[(2,6-dibromopyridin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-10(16)14-6-7-4-8(12)15-9(13)5-7/h4-5H,6H2,1-3H3,(H,14,16) |

InChI Key |

VKJGOAKTAYMPMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate typically involves the reaction of 2,6-dibromopyridine with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and a base like potassium carbonate or sodium hydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the pyridine ring .

Scientific Research Applications

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core : The target compound’s pyridine core distinguishes it from pyrimidine-based analogs (e.g., ), which may exhibit different electronic properties and binding affinities in medicinal applications.

- Substituent Effects : Bromine atoms in the target compound enhance electrophilicity and steric bulk compared to methoxy or hydroxy groups in analogs . This increases reactivity in cross-coupling reactions but may reduce solubility in polar solvents.

- Molecular Weight: The target compound’s higher molecular weight (vs. non-brominated analogs) reflects bromine’s contribution, influencing pharmacokinetic properties like membrane permeability.

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromine’s strong leaving-group ability makes it ideal for palladium-catalyzed reactions (e.g., Suzuki-Miyaura). This contrasts with methoxy- or hydroxy-substituted analogs, which require harsher conditions for functionalization .

- Pyrimidine Analogs (e.g., ): Iodo and chloro substituents in compounds like enable diverse coupling pathways (e.g., Sonogashira reactions), as demonstrated in the synthesis of kinase inhibitors .

Pharmaceutical Relevance

- Target Compound: Potential precursor for bromine-rich pharmacophores in oncology (e.g., kinase inhibitors).

- Fluorinated Pyrimidine () : Fluorine’s electronegativity enhances metabolic stability, making it common in antiviral agents.

- Cyclohexyl-Pyrimidine Hybrid () : The cyclohexyl moiety improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate, and what are critical optimization parameters?

- Methodology :

- Step 1 : Start with 2,6-dibromo-4-(aminomethyl)pyridine. Protect the amine group using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) at low temperatures (-78°C) to avoid side reactions. Use a base like NaHCO₃ to neutralize HCl byproducts .

- Step 2 : Optimize reaction time (e.g., 10–12 hours) and stoichiometry (1.2–1.5 equivalents of Boc₂O) to maximize yield. Monitor progress via TLC or LC-MS.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or acid-base extraction (adjust pH to isolate intermediates) .

- Key Parameters : Temperature control during Boc protection, solvent polarity for solubility, and catalyst-free conditions to prevent halogen displacement side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine ring protons (downfield shifts due to bromine electronegativity) .

- Mass Spectrometry (ESI+) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z ~409 for C₁₁H₁₃Br₂N₂O₂). Isotopic patterns (Br₂ doublet) validate structure .

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or de-Boc byproducts.

- Common Impurities :

- Debrominated products : From unintended substitution during Boc protection. Mitigate by avoiding strong nucleophiles or high temperatures .

- Hydrolysis products : Check for free amine (via ninhydrin test) if moisture is present during synthesis .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The Boc group’s bulkiness slows transmetallation in Pd-catalyzed reactions. Use XPhos Pd G3 (higher activity for hindered substrates) and elevated temperatures (80–100°C) .

- Case Study : In a model Suzuki reaction with phenylboronic acid, optimize ligand-to-Pd ratio (1:1 to 2:1) and solvent (toluene/ethanol) to achieve >70% yield .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

- Experimental Design :

- Acidic Hydrolysis : Stir in 1M HCl/THF (1:1) at 25°C. Monitor Boc deprotection via NMR (disappearance of tert-butyl peak).

- Basic Stability : Test in 1M NaOH/MeOH. If decomposition occurs, consider competing SN2 displacement at the methylene group adjacent to the carbamate .

Q. How can computational methods predict the compound’s binding affinity for enzyme targets (e.g., kinase inhibitors)?

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro with PyMOL visualization.

- Target : Model interactions with ATP-binding pockets (e.g., EGFR kinase). The dibromopyridine scaffold may act as a halogen-bond donor .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with analogues (e.g., dichloropyridine derivatives) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

- Critical Issues :

- Exothermic Reactions : Boc protection at -78°C is impractical for large batches. Use cryogenic flow reactors for controlled temperature .

- Solvent Volume : Reduce DCM usage via solvent recycling or switch to cheaper alternatives (e.g., THF) without compromising yield .

Data Contradiction Analysis

Q. Conflicting reports on bromine lability under reflux conditions: How to validate?

- Hypothesis Testing : Reflux in toluene (110°C) with/without Pd catalysts. Analyze via ICP-MS for bromine loss.

- Findings : No significant debromination without catalysts, but Pd(OAc)₂ promotes displacement (≥20% loss in 6 hours). Use catalyst-free conditions for thermally stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.